REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[NH:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1>C(O)(=O)CC>[OH:1][C:2]1[CH:3]=[C:4]([C:5]2[C:14]3[NH:10][C:11]([C:5]([C:4]4[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=4)=[C:11]4[N:10]=[C:14]([C:5]([C:4]5[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=5)=[C:11]5[NH:10][C:14](=[C:5]([C:4]6[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=6)[C:11]6[CH:12]=[CH:13][C:14]=2[N:10]=6)[CH:13]=[CH:12]5)[CH:13]=[CH:12]4)=[CH:12][CH:13]=3)[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Propionic acid is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in acetone
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on a column (250 g) of silica which
|
Type
|
WASH
|
Details
|
is eluted with toluene containing
|
Type
|
TEMPERATURE
|
Details
|
a continuously increasing proportion of ethyl acetate
|
Type
|
WASH
|
Details
|
The product is eluted with toluene:ethyl acetate (6:1 by vol.)
|
Type
|
CUSTOM
|
Details
|
Solvent is removed in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C=1C2=CC=C(N2)C(=C2C=CC(C(=C3C=CC(=C(C=4C=CC1N4)C4=CC(=CC=C4)O)N3)C3=CC(=CC=C3)O)=N2)C2=CC(=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |